![molecular formula C15H10N4 B13882553 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine
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Overview
Description
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . Industrial production methods may involve modifications of established synthetic routes to optimize yield and purity.
Chemical Reactions Analysis
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and halogens for halogenation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for cancer therapy . Additionally, it has been evaluated for its ability to inhibit breast cancer cell proliferation and induce apoptosis . Its low molecular weight and potent activity make it an appealing lead compound for further optimization in drug development.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine involves the inhibition of FGFR signaling pathways. FGFRs are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound can disrupt these pathways, leading to reduced tumor growth and metastasis.
Comparison with Similar Compounds
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine is unique in its potent activity against multiple FGFR isoforms. Similar compounds include other pyrrolo[2,3-b]pyridine derivatives that also target FGFRs . the specific structure of this compound provides it with distinct advantages in terms of potency and selectivity.
Conclusion
This compound is a compound of significant interest due to its potential applications in cancer therapy. Its unique structure and potent activity against FGFRs make it a promising candidate for further research and development.
Properties
Molecular Formula |
C15H10N4 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine |
InChI |
InChI=1S/C15H10N4/c1-2-12-13(9-19-15(12)18-5-1)14-11-4-6-16-8-10(11)3-7-17-14/h1-9H,(H,18,19) |
InChI Key |
IIFABEVHKXGAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C3=NC=CC4=C3C=CN=C4)N=C1 |
Origin of Product |
United States |
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